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Compound of Interest

Compound Name:
4-(1H-1,2,4-triazol-1-

ylmethyl)benzoic acid

Cat. No.: B067763 Get Quote

In the landscape of modern oncology, the targeting of critical cell cycle regulators has emerged

as a promising therapeutic strategy. Among these, the Aurora kinases, a family of

serine/threonine kinases essential for mitotic progression, have garnered significant attention

due to their frequent overexpression in human tumors.[1][2] This guide provides a

comprehensive technical overview of GSK1070916, a novel and potent small molecule inhibitor

of Aurora B and Aurora C kinases. While initially queried under the CAS number 160388-54-5,

which corresponds to 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid, the preponderance of

scientific literature identifies the active compound as GSK1070916.[3][4][5] GSK1070916 is a

7-azaindole derivative developed by GlaxoSmithKline with significant potential for the treatment

of a broad range of cancers.[6][7][8] This document will delve into the biochemical properties,

mechanism of action, cellular effects, and preclinical efficacy of GSK1070916, providing

researchers, scientists, and drug development professionals with a detailed understanding of

this promising therapeutic agent.

Physicochemical Properties and Formulation
A foundational understanding of a compound's physical and chemical characteristics is

paramount for its application in research and development.
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Property Value Source

CAS Number 942918-07-2 [9]

Molecular Formula C30H33N7O [10]

Molecular Weight 507.63 g/mol [9]

Synonyms GSK-1070916A, NMI-900 [11][12]

Melting Point 227 °C [13]

Solubility
Soluble in DMSO (10 mg/mL

with sonication)
[14]

Storage Desiccate at -20°C [14]

Formulation for In Vivo Studies:

For preclinical animal studies, GSK1070916 has been formulated in various vehicles. A

common formulation consists of a sequential mixture of 10% DMSO, 40% PEG300, 5%

Tween80, and 45% saline.[12] Another described formulation for intraperitoneal administration

is 2% Cremophor EL, 2% N,N-dimethylacetamide, and 96% acidified water (pH 5.0).[10] The

choice of formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity

in animal models. The use of fresh, anhydrous DMSO is recommended to avoid solubility

issues.[9]

Biochemical Profile: A Highly Selective and Potent
Kinase Inhibitor
GSK1070916 distinguishes itself through its potent and selective inhibition of Aurora B and

Aurora C kinases. This selectivity is a key attribute, as off-target effects on the closely related

Aurora A kinase can lead to distinct cellular phenotypes and potential toxicities.

Mechanism of Inhibition:

GSK1070916 is a reversible and ATP-competitive inhibitor.[9][15] It binds to the ATP-binding

pocket of the kinase, preventing the phosphorylation of downstream substrates. A remarkable

feature of GSK1070916 is its time-dependent inhibition and extremely slow dissociation from
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Aurora B and C.[15][16] The enzyme-inhibitor dissociation half-life is greater than 480 minutes

for Aurora B and approximately 270 minutes for Aurora C.[15][16] This prolonged residence

time suggests that the duration of target inhibition in vivo may be sustained even as plasma

concentrations of the drug decline.

Kinase Selectivity:

The inhibitory activity of GSK1070916 has been extensively characterized against a panel of

kinases, demonstrating a high degree of selectivity for Aurora B and C.

Target Kinase Ki* (nM) IC50 (nM)

Aurora B-INCENP 0.38 ± 0.29 3.5

Aurora C-INCENP 1.45 ± 0.35 6.5

Aurora A-TPX2 492 ± 61 1100

Data compiled from multiple sources.[6][15]

This greater than 100-fold selectivity against Aurora A is a significant differentiator from other

pan-Aurora kinase inhibitors.[9][15] While highly selective, at higher concentrations,

GSK1070916 has been shown to inhibit other kinases such as FLT1, TIE2, SIK, FLT4, and

FGFR1.[17][18]

Cellular Mechanism of Action and Phenotypic
Consequences
The potent inhibition of Aurora B by GSK1070916 leads to a cascade of well-defined cellular

events, ultimately culminating in apoptosis in cancer cells.

Inhibition of Histone H3 Phosphorylation:

A primary and specific substrate of Aurora B is histone H3 at serine 10 (pHH3-S10).[6] The

inhibition of this phosphorylation event serves as a robust biomarker of GSK1070916 activity

both in vitro and in vivo.[6][19] Treatment of human tumor cells with GSK1070916 results in a
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dose-dependent decrease in pHH3-S10 levels, with EC50 values typically in the low nanomolar

range.[6]

Disruption of Mitosis and Induction of Polyploidy:

Unlike compounds that cause a mitotic arrest, cells treated with GSK1070916 fail to properly

segregate their chromosomes and undergo cytokinesis.[9][19] This leads to the formation of

polyploid cells, which are cells containing more than two sets of homologous chromosomes.[9]

[19] This aberrant cell division process ultimately triggers the apoptotic cascade.
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Figure 1. Cellular mechanism of action of GSK1070916.

Broad Anti-proliferative Activity:
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GSK1070916 has demonstrated potent anti-proliferative activity across a wide array of human

tumor cell lines, with a median EC50 of 8 nM in over 100 cell lines.[9][19] This broad activity

suggests its potential applicability across various cancer types.[19] Notably, a significant shift in

potency is observed in non-dividing, normal human vein endothelial cells, highlighting a degree

of selectivity for proliferating cells.[9][19]

Preclinical In Vivo Efficacy
The promising in vitro profile of GSK1070916 has been translated into significant anti-tumor

activity in preclinical xenograft models.

Pharmacodynamics and Tumor Growth Inhibition:

In mice bearing human tumor xenografts, administration of GSK1070916 leads to a dose-

dependent inhibition of histone H3 phosphorylation in tumor tissues.[6][19] This

pharmacodynamic effect is correlated with anti-tumor efficacy. GSK1070916 has demonstrated

tumor growth inhibition and regression in various xenograft models, including those for breast,

colon, and lung cancer, as well as leukemia.[6][8][19] For instance, in mice with HL-60

leukemia xenografts, GSK1070916 treatment resulted in tumor regression.[8]

Pharmacokinetics:

Pharmacokinetic studies in mice have shown that after a single intraperitoneal dose of 100

mg/kg, blood concentrations of GSK1070916 greater than 170 ng/mL correlated with a

sustained decrease in pHH3-S10 phosphorylation for up to 24 hours.[2]

Clinical Development and Future Perspectives
GSK1070916 has progressed into early-phase clinical trials. A Phase 1 trial was initiated to

evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916 in

patients with advanced solid tumors.[20][21] The study involved intravenous administration of

the drug daily for 5 days in 21-day cycles.[20] While the full results of this trial have not been

widely published, the progression of GSK1070916 into the clinic underscores its potential as a

novel cancer therapeutic.

Mechanisms of Resistance:
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As with many targeted therapies, the potential for acquired resistance is a critical consideration.

Preclinical studies have identified that overexpression of the ABCB1 transporter can confer

resistance to GSK1070916 in cancer cells.[22] Additionally, overexpression of the ABCG2

transporter has also been implicated in reducing the cytotoxicity of GSK1070916.[7] These

findings highlight the importance of understanding transporter-mediated drug efflux as a

potential mechanism of clinical resistance.

Experimental Protocols
In Vitro Kinase Assay:

The inhibitory activity of GSK1070916 on Aurora kinases can be measured using an in vitro

kinase assay. A common method involves the use of a peptide substrate and radiolabeled ATP.

Enzyme and Substrate Preparation: Recombinant Aurora A-TPX2, Aurora B-INCENP, and

Aurora C-INCENP enzymes are used. A biotinylated peptide substrate is also prepared.[15]

Compound Incubation: The Aurora kinase enzymes are pre-incubated with varying

concentrations of GSK1070916 for 30 minutes to account for time-dependent inhibition.[9]

Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate

and [γ-33P]ATP.[15]

Reaction Termination and Detection: The reaction is allowed to proceed for a set time at

room temperature and then terminated. The amount of phosphorylated peptide product is

quantified, for example, using a LEADseeker™ bead-based assay and a Viewlux Imager.[9]

Cellular Proliferation Assay:

The anti-proliferative effects of GSK1070916 can be assessed using a variety of cell viability

assays.

Cell Seeding: A panel of tumor cell lines are plated in 96-well plates and allowed to adhere

overnight.[14]

Compound Treatment: Cells are treated with serial dilutions of GSK1070916. A DMSO-

treated control is included.
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Incubation: Due to the mechanism of action involving the induction of endomitosis, an

extended incubation period of 6-7 days is often required to accurately assess effects on cell

viability.[10]

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo, which

quantifies ATP levels as an indicator of metabolically active cells.

Data Analysis: The EC50 value, representing the concentration at which 50% of the maximal

effect is observed, is calculated.

Conclusion
GSK1070916 is a potent, selective, and ATP-competitive inhibitor of Aurora B and C kinases

with a unique and advantageous biochemical profile, characterized by a long target residence

time. Its mechanism of action, leading to mitotic disruption, polyploidy, and subsequent

apoptosis, has been well-elucidated. The broad anti-proliferative activity in a multitude of

cancer cell lines and significant anti-tumor efficacy in preclinical models have established

GSK1070916 as a promising clinical candidate. Further investigation into its clinical efficacy

and potential resistance mechanisms will be crucial in defining its role in the future of cancer

therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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